3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid
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Overview
Description
3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid is an organic compound that features a pentanoic acid backbone with an ethyl group at the third position and a 6-methylpyridine-2-carbonylamino group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid typically involves the following steps:
Formation of the 6-methylpyridine-2-carbonyl chloride: This is achieved by reacting 6-methylpyridine-2-carboxylic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 6-methylpyridine-2-carbonyl chloride is then reacted with 3-ethylpentanoic acid in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound derivatives with additional carboxyl groups.
Scientific Research Applications
3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]butanoic acid: Similar structure but with a butanoic acid backbone.
3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]hexanoic acid: Similar structure but with a hexanoic acid backbone.
Uniqueness
The uniqueness of 3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
IUPAC Name |
3-ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-14(5-2,9-12(17)18)16-13(19)11-8-6-7-10(3)15-11/h6-8H,4-5,9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRABXSCFUYLUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)NC(=O)C1=CC=CC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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